molecular formula C21H15Cl2N3O2S2 B3008473 N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261004-75-4

N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B3008473
CAS RN: 1261004-75-4
M. Wt: 476.39
InChI Key: QWPUBMJCTRYGNX-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H15Cl2N3O2S2 and its molecular weight is 476.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A notable area of research involves the synthesis of thieno[3,2-d]pyrimidine derivatives and their evaluation for antitumor activities. These compounds, including variations of the mentioned chemical structure, have been synthesized and assessed for their efficacy against several human cancer cell lines. For instance, compounds synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have shown potent anticancer activity, comparable to doxorubicin, on human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activities

Research into dual thymidylate synthase and dihydrofolate reductase inhibitors has identified classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potent inhibitors. These compounds showcase significant dual inhibitory activities against both enzymes, highlighting their potential in cancer therapy (Gangjee et al., 2008).

Crystal Structures and Molecular Interactions

The crystal structures of derivatives of the compound have been studied to understand their molecular conformation and interactions. These studies provide insights into the folded conformation of such compounds and their intramolecular hydrogen bond stabilizations, which are crucial for their biological activities (Subasri et al., 2016).

Vibrational Spectroscopic Signatures

Investigations into the vibrational spectroscopic signatures of these compounds, using techniques like Raman and Fourier transform infrared spectroscopy, have been conducted. These studies aim to characterize the molecules further and understand their stability and interactions at the molecular level (Mary et al., 2022).

Antimicrobial Activity

Additionally, some studies have explored the antimicrobial activities of related compounds. While the focus has been on their antitumor potential, the antimicrobial properties contribute to a broader understanding of their applications in medicinal chemistry (Mistry et al., 2009).

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S2/c1-12-3-2-4-15(23)18(12)25-17(27)11-30-21-24-16-9-10-29-19(16)20(28)26(21)14-7-5-13(22)6-8-14/h2-10H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPUBMJCTRYGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.